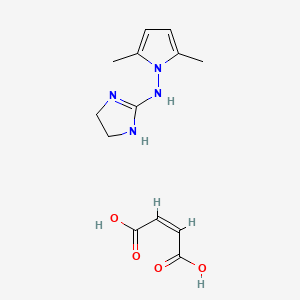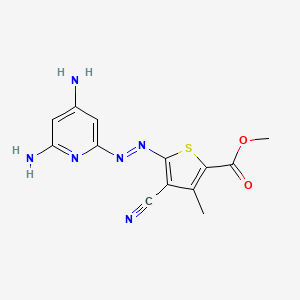
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields, including dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester typically involves the following steps:
Diazotization: The starting material, 4,6-diamino-2-pyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-Thiophenecarboxylic acid, 3-methyl ester in the presence of a base such as sodium acetate to form the azo compound.
Cyanation: The resulting azo compound is then subjected to cyanation using a cyanating agent such as copper(I) cyanide to introduce the cyano group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of azo dyes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological systems due to its azo group.
Medicine
Industry
Dye Manufacturing: Used in the production of dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-methyl-
- 2-Thiophenecarboxylic acid, 4-cyano-5-((4,6-diamino-2-pyridinyl)azo)-3-ethyl-
Uniqueness
The presence of the cyano group and the specific substitution pattern on the thiophene ring makes this compound unique compared to other similar azo compounds. Its unique structure may confer specific properties and reactivity that are valuable in various applications.
Propriétés
Numéro CAS |
72121-80-3 |
|---|---|
Formule moléculaire |
C13H12N6O2S |
Poids moléculaire |
316.34 g/mol |
Nom IUPAC |
methyl 4-cyano-5-[(E)-(4,6-diaminopyridin-2-yl)diazenyl]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H12N6O2S/c1-6-8(5-14)12(22-11(6)13(20)21-2)19-18-10-4-7(15)3-9(16)17-10/h3-4H,1-2H3,(H4,15,16,17)/b19-18+ |
Clé InChI |
TUOIRCJWDXWYKF-VHEBQXMUSA-N |
SMILES isomérique |
CC1=C(SC(=C1C#N)/N=N/C2=CC(=CC(=N2)N)N)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C#N)N=NC2=CC(=CC(=N2)N)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


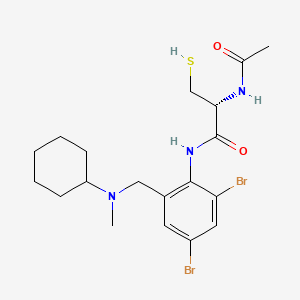
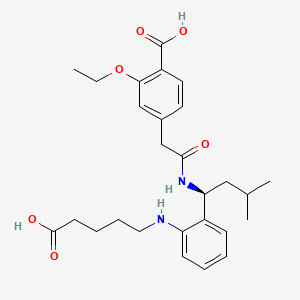

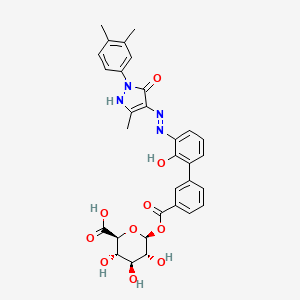
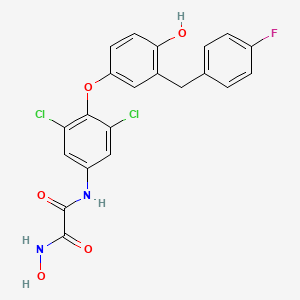
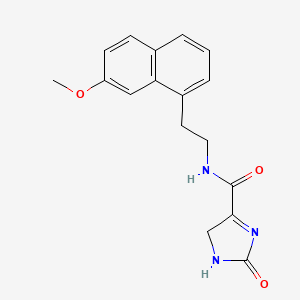
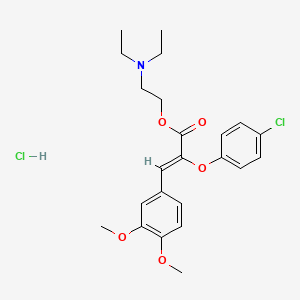
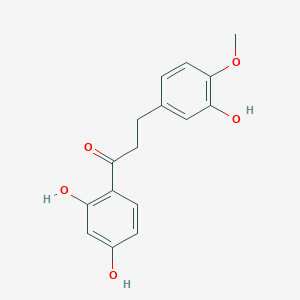

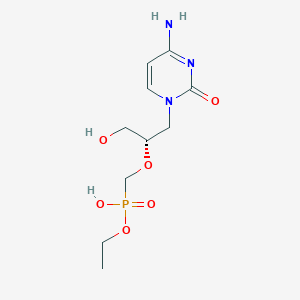
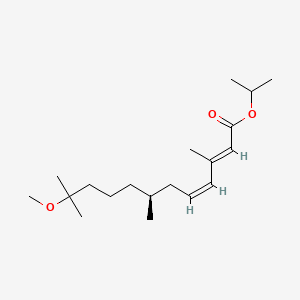

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
